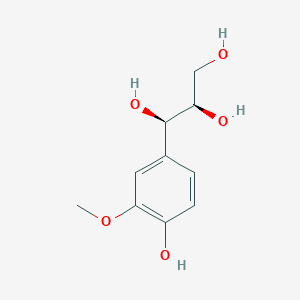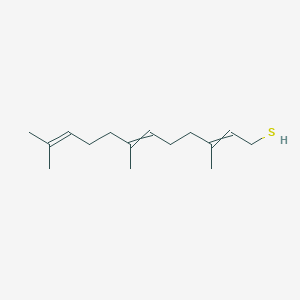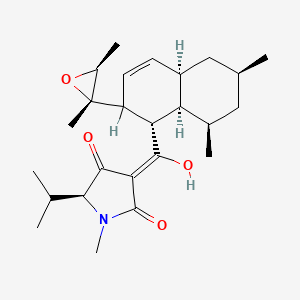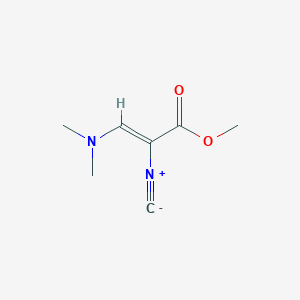
8-Hydroxy Aliskiren Fumarate (2:1)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
8-Hydroxy Aliskiren Fumarate (2:1) is a derivative of Aliskiren, a direct renin inhibitor used primarily for the treatment of hypertension. Aliskiren works by inhibiting the renin-angiotensin-aldosterone system, which plays a crucial role in regulating blood pressure. The addition of the 8-hydroxy group and the fumarate salt form enhances its solubility and bioavailability, making it a more effective therapeutic agent.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 8-Hydroxy Aliskiren Fumarate (2:1) involves several key steps:
Starting Material: The synthesis begins with the preparation of Aliskiren, which involves the use of chiral starting materials such as L-pyroglutamic acid.
Fumarate Salt Formation: The final step involves the formation of the fumarate salt by reacting Aliskiren with fumaric acid in a suitable solvent, such as ethanol or methanol, under reflux conditions.
Industrial Production Methods
Industrial production of 8-Hydroxy Aliskiren Fumarate (2:1) follows similar synthetic routes but on a larger scale. The process involves:
Bulk Synthesis: Large-scale synthesis of Aliskiren using optimized reaction conditions to ensure high yield and purity.
Purification: The crude product is purified using techniques such as crystallization or chromatography.
Salt Formation: The purified Aliskiren is then reacted with fumaric acid to form the fumarate salt, followed by drying and packaging.
Analyse Des Réactions Chimiques
Types of Reactions
8-Hydroxy Aliskiren Fumarate (2:1) undergoes several types of chemical reactions:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde under specific conditions.
Reduction: The compound can undergo reduction reactions, particularly at the carbonyl groups, to form alcohols.
Substitution: The hydroxyl group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate or chromium trioxide for oxidation reactions.
Reducing Agents: Sodium borohydride or lithium aluminum hydride for reduction reactions.
Substitution Reagents: Halogenating agents or nucleophiles for substitution reactions.
Major Products Formed
Oxidation Products: Ketones or aldehydes.
Reduction Products: Alcohols.
Substitution Products: Various substituted derivatives depending on the reagents used.
Applications De Recherche Scientifique
8-Hydroxy Aliskiren Fumarate (2:1) has several scientific research applications:
Chemistry: Used as a model compound for studying renin inhibitors and their interactions with biological targets.
Biology: Investigated for its effects on cellular pathways and its potential as a therapeutic agent for hypertension.
Medicine: Used in clinical studies to evaluate its efficacy and safety in treating high blood pressure.
Mécanisme D'action
8-Hydroxy Aliskiren Fumarate (2:1) exerts its effects by inhibiting the enzyme renin. Renin is responsible for the conversion of angiotensinogen to angiotensin I, which is further converted to angiotensin II by angiotensin-converting enzyme. Angiotensin II is a potent vasoconstrictor that increases blood pressure. By inhibiting renin, 8-Hydroxy Aliskiren Fumarate (2:1) reduces the production of angiotensin II, leading to vasodilation and decreased blood pressure .
Comparaison Avec Des Composés Similaires
Similar Compounds
Aliskiren: The parent compound, which lacks the 8-hydroxy group and fumarate salt form.
Enalapril: An angiotensin-converting enzyme inhibitor used for hypertension.
Losartan: An angiotensin II receptor blocker used for hypertension.
Uniqueness
8-Hydroxy Aliskiren Fumarate (2:1) is unique due to its direct inhibition of renin, which provides a more complete suppression of the renin-angiotensin-aldosterone system compared to angiotensin-converting enzyme inhibitors and angiotensin II receptor blockers. The addition of the 8-hydroxy group and fumarate salt form enhances its solubility and bioavailability, making it a more effective therapeutic agent .
Propriétés
Numéro CAS |
1438401-04-7 |
|---|---|
Formule moléculaire |
C₆₄H₁₁₀N₆O₁₈ |
Poids moléculaire |
1251.59 |
Synonymes |
(αS,γS,δS,ζS)-δ-Amino-N-(3-amino-2,2-dimethyl-3-oxopropyl)-γ,η-dihydroxy-4-methoxy-3-(3-methoxypropoxy)-α,ζ-bis(1-methylethyl)benzeneoctanamide (2E)-2-Butenedioate (2:1) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


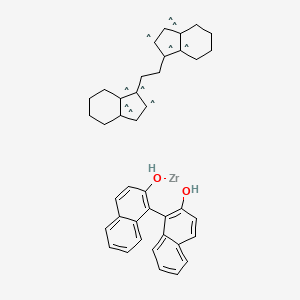
![[(Z)-[1-[(4-carbamoylpyridin-1-ium-1-yl)methoxymethyl]-2-[(Z)-hydroxyiminomethyl]-4-pyridylidene]methyl]-oxo-ammonium](/img/structure/B1142443.png)
